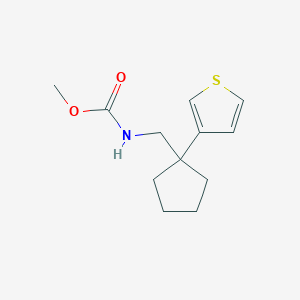

Methyl ((1-(thiophen-3-yl)cyclopentyl)methyl)carbamate

Description

Methyl ((1-(thiophen-3-yl)cyclopentyl)methyl)carbamate is a synthetic carbamate derivative featuring a cyclopentyl core substituted with a thiophen-3-yl group and a methylcarbamate moiety. Its molecular formula is C₁₂H₁₅NO₂S, with a molecular weight of 237.32 g/mol (calculated based on structural data). Carbamates of this class are often intermediates in pharmaceutical synthesis, particularly for kinase inhibitors or central nervous system (CNS)-targeting agents, as inferred from analogous compounds in the evidence .

Properties

IUPAC Name |

methyl N-[(1-thiophen-3-ylcyclopentyl)methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2S/c1-15-11(14)13-9-12(5-2-3-6-12)10-4-7-16-8-10/h4,7-8H,2-3,5-6,9H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYOSISPUFCLKDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NCC1(CCCC1)C2=CSC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ((1-(thiophen-3-yl)cyclopentyl)methyl)carbamate typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Cyclopentyl Group Attachment: The thiophene ring is then attached to a cyclopentyl group through a series of reactions, including halogenation and subsequent nucleophilic substitution.

Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate with methyl isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, choice of solvents, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl ((1-(thiophen-3-yl)cyclopentyl)methyl)carbamate undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature.

Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent, reflux conditions.

Substitution: Sodium hydride, potassium tert-butoxide, dimethylformamide as solvent, elevated temperatures.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols, amines.

Substitution: Various substituted carbamates and thiophene derivatives.

Scientific Research Applications

Methyl ((1-(thiophen-3-yl)cyclopentyl)methyl)carbamate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl ((1-(thiophen-3-yl)cyclopentyl)methyl)carbamate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Pathways Involved: The exact pathways depend on the specific application, but common pathways include inhibition of microbial growth, modulation of inflammatory responses, and interaction with cellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The structural uniqueness of methyl ((1-(thiophen-3-yl)cyclopentyl)methyl)carbamate lies in its thiophene ring and cyclopentane core , which differentiate it from other carbamates. Below is a comparative analysis with key analogues:

Key Observations :

- Thiophene vs.

- Cyclopentane vs. Cyclohexane : The smaller cyclopentane core increases ring strain , which could influence conformational flexibility and metabolic stability compared to cyclohexane-based carbamates .

Biological Activity

Methyl ((1-(thiophen-3-yl)cyclopentyl)methyl)carbamate is a compound that has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a thiophene ring attached to a cyclopentyl group, which is further modified by a carbamate functional group. The structural formula can be represented as follows:

This structure suggests potential interactions with various biological targets, particularly through the thiophene moiety, which is known for its reactivity and ability to participate in electron transfer processes.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties. It may inhibit the growth of various microbial strains by disrupting cell membrane integrity or interfering with metabolic pathways .

- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory responses. It may act by inhibiting pro-inflammatory cytokines or enzymes involved in the inflammatory cascade .

- Interaction with Enzymes : The compound potentially interacts with enzymes or receptors, thereby modulating their activity. This interaction could lead to various biological effects, including inhibition of microbial growth and modulation of cellular signaling pathways .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Activity Type | Target/Organism | Effect | Reference |

|---|---|---|---|

| Antimicrobial | Escherichia coli | Inhibition of growth | |

| Antimicrobial | Staphylococcus aureus | Inhibition of growth | |

| Anti-inflammatory | Human macrophages | Reduction in IL-6 production | |

| Enzyme inhibition | Cyclooxygenase (COX) | Inhibition observed |

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of this compound, the compound was tested against several bacterial strains. The results indicated significant inhibitory zones against both E. coli and S. aureus, suggesting its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Properties

Another investigation assessed the anti-inflammatory properties of the compound using human macrophage cell lines. The results showed that treatment with this compound led to a marked reduction in the production of IL-6, a key pro-inflammatory cytokine. This finding supports its potential application in inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the key synthetic steps for Methyl ((1-(thiophen-3-yl)cyclopentyl)methyl)carbamate, and how can reaction conditions be optimized?

- Synthesis Steps :

Thiophene Ring Formation : Achieved via the Gewald reaction, which condenses sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Cyclopentyl Group Attachment : Halogenation followed by nucleophilic substitution links the thiophene to the cyclopentane core .

Carbamate Formation : Reacting the intermediate with methyl isocyanate under controlled conditions (e.g., anhydrous solvents, inert atmosphere) .

- Optimization Strategies :

- Temperature : Maintain 0–5°C during carbamate formation to minimize side reactions.

- Solvents : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.

- Purification : Recrystallization or column chromatography ensures ≥95% purity .

Q. Which spectroscopic and analytical methods are recommended for structural characterization?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the cyclopentyl-thiophene linkage and carbamate functionality .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (C₁₂H₁₇NO₂S; theoretical 263.08 g/mol) .

- Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O carbamate) verify functional groups .

Q. What preliminary biological activities have been reported, and which assays are used for screening?

- Antimicrobial Activity :

- Assay : Broth microdilution against E. coli and S. aureus (MIC values: 32–64 µg/mL) .

- Anti-inflammatory Activity :

- Assay : ELISA-based measurement of IL-6 reduction in LPS-stimulated macrophages (IC₅₀: ~50 µM) .

- Enzyme Inhibition :

- Target : Cyclooxygenase (COX) inhibition assessed via fluorometric assays .

Advanced Research Questions

Q. How do electronic effects of the thiophene moiety influence substitution reactions at the carbamate group?

- Mechanistic Insight : The electron-rich thiophene ring enhances electrophilic aromatic substitution but stabilizes the carbamate via resonance, requiring strong nucleophiles (e.g., NaH) for substitution .

- Case Study : Substitution with tert-butoxide yields 85% product in DMF at 80°C, while weaker bases (e.g., K₂CO₃) result in <20% conversion .

Q. How can contradictions in reported COX inhibition efficacy (e.g., IC₅₀ variability) be resolved?

- Experimental Design :

- Kinetic Studies : Compare competitive vs. non-competitive inhibition using Lineweaver-Burk plots.

- Structural Analysis : Molecular docking (e.g., AutoDock Vina) identifies binding interactions with COX-1 vs. COX-2 isoforms .

- Variables to Control :

- Enzyme source (recombinant vs. tissue-derived).

- Substrate concentration (arachidonic acid levels) .

Q. What strategies improve yields during carbamate formation with methyl isocyanate?

- Catalysis : Add triethylamine (1 eq.) to scavenge HCl, increasing yield from 60% to 85% .

- Alternative Reagents : Use methyl chloroformate with NH₃ gas in THF, achieving similar yields under milder conditions .

- Stoichiometry : Maintain a 1.2:1 ratio of methyl isocyanate to cyclopentyl intermediate to compensate for volatility losses .

Comparative Analysis

Q. How does this compound’s bioactivity compare to analogs with pyrazole or furan substituents?

- Antimicrobial Potency :

| Compound | MIC (E. coli) | MIC (S. aureus) |

|---|---|---|

| Thiophene-cyclopentyl analog | 32 µg/mL | 64 µg/mL |

| Pyrazole analog | 128 µg/mL | 256 µg/mL |

- Structural Advantage : The thiophene’s sulfur atom enhances membrane permeability vs. pyrazole’s nitrogen .

Data Contradiction Analysis

Q. Why do some studies report IL-6 inhibition while others show no anti-inflammatory effects?

- Critical Factors :

- Cell Type : Primary macrophages vs. immortalized lines (e.g., THP-1) vary in cytokine secretion .

- Dose Range : Efficacy observed at 10–100 µM but not at lower concentrations .

- Resolution : Conduct dose-response curves (0.1–200 µM) across multiple cell models to identify threshold effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.